1-(ベンジルオキシ)プロパン-2-オン

概要

説明

Benzyloxyacetone (α -Benzyloxyacetone) is an α -substituted acetone. It undergoes direct aldol reaction with 4-nitrobenzaldehyde in the presence of (S)-BINAM-L-prolinamide/benzoic acid to form predominantly the syn-diasteroisomer.

科学的研究の応用

エナンチオ選択的アミノメチル化

ベンジルオキシアセトン: は、エナンチオ選択的アミノメチル化プロセスで使用されます。 この反応は、芳香族系の光学的に純粋なアミノケトエーテルの形成を伴います 。このプロセスは、シュードエフェドリンによって触媒され、水性媒体中で行われ、最大93%の高収率と光学純度が得られます。この方法は、キラルな窒素含有化合物を合成するための経路を提供するため、製薬業界にとって重要です。

新しいC–C結合の形成

この化合物は、マンニッヒ反応など、新しい炭素-炭素結合を形成する反応の前駆体として役立ちます 。この反応は有機合成において極めて重要であり、医薬品や天然物の調製に広く使用されています。

キラルな窒素含有化合物の合成

1-(ベンジルオキシ)プロパン-2-オンは、医薬品の開発に不可欠なキラルな窒素含有化合物の合成に関与しています 。反応中のキラル触媒の存在は、生成される化合物の生物活性を高めます。

プロパルギル含有アミンの合成

この化合物は、キラルなプロパルギル含有アミンの合成に使用されます 。これらのアミンは、天然の窒素含有化合物や光学的に純粋な薬物の合成における貴重なビルディングブロックです。

医薬品への応用

1-(ベンジルオキシ)プロパン-2-オンから誘導された多くのマンニッヒ塩基は、抗菌、細胞毒性、抗腫瘍、鎮痛などの広範な薬理活性を示しています .

環境に優しい合成

水性媒体反応での1-(ベンジルオキシ)プロパン-2-オンの使用は、有機合成に対する環境に優しいアプローチを表しています 。水は、安全性、低コスト、環境への影響が最小限であるため、溶媒として有利です。

作用機序

Target of Action

The primary target of 1-(Benzyloxy)propan-2-one, also known as Benzyloxyacetone, is the formation of amino keto ethers of the aromatic series . This compound is used in the Mannich reaction, a carbon-carbon bond-forming reaction, which is widely used for the preparation of pharmaceuticals and natural products .

Mode of Action

1-(Benzyloxy)propan-2-one interacts with its targets through a three-component enantioselective catalytic aminomethylation process . This process involves the reaction of 1-(Benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium in the presence of pseudoephedrine as a chiral catalyst . This reaction leads to the formation of anti/syn-isomeric amino keto ethers of the aromatic series .

Biochemical Pathways

The biochemical pathway affected by 1-(Benzyloxy)propan-2-one is the Mannich reaction pathway . This pathway is important for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . The Mannich reaction products play an important role in the modern pharmaceutical industry .

Result of Action

The result of the action of 1-(Benzyloxy)propan-2-one is the formation of optically pure amino keto ethers of the aromatic series . These products are formed in high yields and have a high diastereoisomeric purity .

Action Environment

The action of 1-(Benzyloxy)propan-2-one is influenced by the presence of pseudoephedrine as a chiral catalyst in an aqueous medium . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of a catalyst and the nature of the solvent .

生物活性

Benzyloxyacetone (BzAc) is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of benzyloxyacetone, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

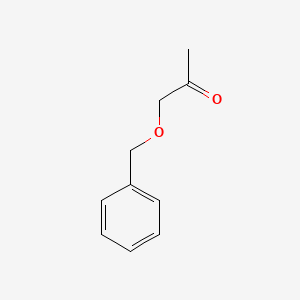

Chemical Structure and Properties

Benzyloxyacetone is characterized by the presence of a benzyl ether group attached to an acetone moiety. Its chemical formula is , and it can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with various biological targets.

1. Vasorelaxant Effects

Research indicates that benzyloxyacetone derivatives exhibit significant vasorelaxant activity. A study focused on the synthesis of novel 1,3-benzoxazine derivatives, including those derived from benzyloxyacetone, demonstrated their effectiveness as potassium (K) channel openers. These compounds were tested for their ability to induce relaxation in rat aorta tissues under high potassium chloride (KCl) conditions. The findings revealed that certain derivatives showed potent vasorelaxant effects with an effective concentration (EC) as low as 0.14 µM, outperforming established vasodilators like cromakalim .

2. Antioxidant Activity

Benzyloxyacetone has been investigated for its antioxidant properties. A study highlighted its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage associated with various diseases, including neurodegenerative disorders .

3. Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Research conducted on various derivatives of benzyloxyacetone indicated that they possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study 1: Vasorelaxant Activity

In a controlled experiment, researchers synthesized a series of benzyloxyacetone derivatives and evaluated their vasorelaxant effects in spontaneously hypertensive rats. The results indicated that specific modifications to the benzyloxyacetone structure enhanced its hypotensive effects, suggesting a potential therapeutic role in managing hypertension .

Case Study 2: Antioxidant Mechanism

A detailed investigation into the antioxidant properties of benzyloxyacetone revealed that it effectively inhibited lipid peroxidation in vitro. The study utilized various assays to measure the compound's capacity to prevent oxidative damage in neuronal cells, highlighting its potential as a neuroprotective agent .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities of benzyloxyacetone compared to other related compounds:

| Compound | Vasorelaxant Activity | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| Benzyloxyacetone | High | Moderate | High |

| Cromakalim | Very High | Low | Low |

| Other Benzoxazine Derivatives | Very High | Moderate | Moderate |

特性

IUPAC Name |

1-phenylmethoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMRKVGUSQWDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395111 | |

| Record name | Benzyloxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22539-93-1 | |

| Record name | Benzyloxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyloxy)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of benzyloxyacetone's role in Wittig reactions?

A: Benzyloxyacetone serves as a crucial reagent in achieving high stereoselectivity during Wittig olefination reactions. Studies have shown that it preferentially forms the (Z)-isomer of trisubstituted olefins when reacting with phosphorus ylides. [, ] This selectivity is particularly advantageous in synthesizing natural products like plaunotol and farnesylacetone, where specific isomeric configurations are critical. [, ]

Q2: How does benzyloxyacetone contribute to the stereoselective synthesis of complex molecules?

A: Benzyloxyacetone acts as a valuable building block for synthesizing intricate molecules with defined stereochemistry. Its use in synthesizing (Z)-2-methyl-2-alkenol showcases its utility. [] By reacting benzyloxyacetone with 4-pentynylidenetriphenylphosphorane, researchers achieved a 95-96% preference for the desired (Z)-isomer. [] This intermediate then facilitated the synthesis of nerylacetone and (Z,Z)-farnesylacetone, demonstrating its potential in constructing complex natural products. []

Q3: How is benzyloxyacetone utilized in synthesizing biologically relevant phosphate compounds?

A: Benzyloxyacetone serves as a starting material in the multi-step synthesis of 2-C-Methyl-D-erythritol 4-phosphate (MEP) and 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDPME). [] These compounds are key metabolites in the MEP pathway, crucial for isoprenoid biosynthesis in various organisms. [] This synthesis highlights benzyloxyacetone's versatility in accessing biologically important molecules.

Q4: How does benzyloxyacetone behave as a donor in aldol reactions, and how does its structure influence regio- and stereoselectivity?

A: Benzyloxyacetone acts as an aldol donor in reactions catalyzed by (S)-BINAM-L-prolinamide and benzoic acid. [] Interestingly, the choice of solvent and the nature of the α-substituent on benzyloxyacetone significantly impact the reaction outcome. [] For instance, while α-hydroxy and α-alkoxyacetones primarily yield syn/anti regioisomers, α-(methylsulphanyl)acetone favors the iso-aldol product. [] This control over regio- and stereoselectivity makes benzyloxyacetone a valuable tool in organic synthesis.

Q5: What insights have been gained from studying the enantioselective aminomethylation of benzyloxyacetone?

A: Research on the enantioselective aminomethylation of benzyloxyacetone with various propargyl amino ethers has yielded valuable insights. [, , , ] These studies highlight the impact of different catalysts, solvents, and reaction conditions on achieving high enantioselectivity in the formation of aminomethylated products. [, , , ] Such findings contribute to developing efficient asymmetric synthesis methods for valuable chiral compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。